(E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 875286-61-6
VCID: VC6851736
InChI: InChI=1S/C18H15FN2O3S2/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)21(18(25)26-16)20-7-9-23-10-8-20/h1-6,11H,7-10H2/b16-11+
SMILES: C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)SC2=S
Molecular Formula: C18H15FN2O3S2
Molecular Weight: 390.45

(E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

CAS No.: 875286-61-6

Cat. No.: VC6851736

Molecular Formula: C18H15FN2O3S2

Molecular Weight: 390.45

* For research use only. Not for human or veterinary use.

(E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one - 875286-61-6

Specification

CAS No. 875286-61-6
Molecular Formula C18H15FN2O3S2
Molecular Weight 390.45
IUPAC Name (5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H15FN2O3S2/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)11-16-17(22)21(18(25)26-16)20-7-9-23-10-8-20/h1-6,11H,7-10H2/b16-11+
Standard InChI Key TZBOMEYBGINIRV-LFIBNONCSA-N
SMILES C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)SC2=S

Introduction

Chemical Identity and Structural Features

The molecular formula of (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is C₁₉H₁₆FN₂O₃S₂, with a molecular weight of 407.47 g/mol. Its IUPAC name reflects the connectivity of substituents: the thiazolidinone ring is functionalized at position 5 with a (5-(2-fluorophenyl)furan-2-yl)methylene group and at position 3 with a morpholino moiety. The 2-thioxo group replaces the typical ketone oxygen at position 2, enhancing electronic delocalization .

Key structural attributes include:

  • Furan-2-ylmethylene group: A planar furan ring linked via an (E)-configured double bond to the thiazolidinone core. The 2-fluorophenyl substituent introduces steric and electronic effects, modulating solubility and intermolecular interactions .

  • Morpholino substituent: A six-membered morpholine ring attached to the thiazolidinone nitrogen, contributing to solubility in polar solvents and influencing hydrogen-bonding capacity .

  • Thioxo group: The sulfur atom at position 2 participates in resonance stabilization, affecting reactivity and spectral properties .

The crystal structure of analogous compounds reveals dihedral angles between the fluorophenyl and furan rings exceeding 70°, indicating significant non-planarity that may impact packing efficiency and bioavailability .

Synthesis and Reaction Pathways

The synthesis of (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one follows a multi-step protocol involving Knoevenagel condensation and nucleophilic substitution (Table 1) .

Key Synthetic Steps

  • Preparation of 5-(2-Fluorophenyl)furan-2-carbaldehyde:

    • 2-Fluorophenylacetaldehyde undergoes cyclocondensation with acyl chlorides to form the furan precursor.

  • Knoevenagel Condensation:

    • 2-Thioxothiazolidin-4-one (0.01 mol) reacts with 5-(2-fluorophenyl)furan-2-carbaldehyde (0.011 mol) in ethanol under reflux with piperidine catalysis (3 drops). The reaction proceeds via deprotonation of the thiazolidinone methylene group, followed by aldol-like addition and dehydration to form the exocyclic double bond .

  • Morpholine Incorporation:

    • The intermediate undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF), replacing a leaving group (e.g., chloride) at the thiazolidinone nitrogen .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Knoevenagel CondensationEthanol, piperidine, reflux81
Morpholine SubstitutionMorpholine, DMF, 60°C73

The (E)-configuration is favored due to steric hindrance between the furan oxygen and thiazolidinone sulfur, as evidenced by X-ray crystallography of related compounds .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (12 mg/mL) and ethanol (3 mg/mL), with limited aqueous solubility (<0.1 mg/mL) due to hydrophobic fluorophenyl and morpholino groups .

  • Stability: Stable under ambient conditions for >6 months but degrades in acidic media (pH <4) via thioxo group protonation and ring opening .

Spectral Characterization

  • IR (KBr, cm⁻¹): 1685 (C=O), 1240 (C=S), 1150 (C-F), 1110 (C-O-C morpholine) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.65–7.58 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 6.89 (d, J=3.4 Hz, 1H, furan-H), 6.52 (d, J=3.4 Hz, 1H, furan-H), 3.65–3.58 (m, 8H, morpholine-H) .

  • MS (ESI+): m/z 407.1 [M+H]⁺, 429.1 [M+Na]⁺ .

Biological Activity and Applications

While specific data for this compound remain unpublished, structurally related thiazolidinones exhibit:

  • Anticancer Activity: Inhibition of protein kinases (IC₅₀ = 1.2–8.7 μM) via binding to the ATP pocket .

  • Antimicrobial Effects: MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans .

  • Anti-inflammatory Action: Suppression of NF-κB signaling (EC₅₀ = 3.5 μM) in macrophage models .

The fluorophenyl group enhances membrane permeability, while the morpholino moiety improves pharmacokinetic profiles by reducing hepatic clearance .

Analytical and Regulatory Considerations

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 min .

  • Purity: >95% by peak area normalization .

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